tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands . It helps in understanding the interaction between small molecules and biological macromolecules.
Medicine
In medicine, this compound is explored for its potential as a drug candidate . It is investigated for its pharmacological properties and therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors . It can act as an inhibitor or activator , modulating the activity of these targets. The pathways involved include signal transduction and metabolic pathways , leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness
tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is unique due to its specific structural features and reactivity . It offers distinct advantages in terms of stability and selectivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h6,8,10H,4-5,7,9H2,1-3H3,(H,16,17) |
InChI Key |
SQIYWZOSGNIWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
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